1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Description
1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 1269533-20-1) is a tetrahydroquinoline derivative with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . Its structure features a bicyclic quinoline scaffold substituted with three methyl groups (positions 1, 4, and 8), a ketone group at position 2, and a carboxylic acid at position 4. The compound is primarily used in pharmaceutical and materials science research, with applications in synthetic chemistry and drug discovery. Its SMILES notation (O=C(C1(C)CC(N(C)C2=C1C=CC=C2C)=O)O) highlights the spatial arrangement of functional groups, which influence its reactivity and physical properties .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1,4,8-trimethyl-2-oxo-3H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-5-4-6-9-11(8)14(3)10(15)7-13(9,2)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) |
InChI Key |
LNBJVERKJVEOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroquinoline derivatives with suitable reagents to introduce the carboxylic acid group at the 4-position and the oxo group at the 2-position. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, compounds related to 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline have shown effectiveness against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .
- A notable study synthesized several derivatives and tested their antiproliferative activities in vitro. The results demonstrated that certain derivatives exhibited low IC50 values against cancer cell lines, suggesting their potential as chemotherapeutic agents .
-
Antimicrobial Properties :
- Compounds similar to 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline have been evaluated for their antimicrobial effects. Research has shown promising activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings highlight the compound's potential in developing new antimicrobial therapies.
Synthetic Applications
- Organic Synthesis :
- The unique functional groups present in 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline make it an attractive intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the development of new compounds with desirable properties.
- The synthesis of this compound can be achieved through multiple pathways involving cyclization reactions and functional group modifications . This versatility is crucial for researchers looking to create novel derivatives for further study.
Case Study 1: Anticancer Compound Development
A study focused on synthesizing a library of tetrahydroquinoline derivatives demonstrated that specific modifications to the core structure enhanced anticancer activity. The most active derivative was found to inhibit cell proliferation significantly in multiple cancer cell lines while exhibiting minimal toxicity towards normal cells .
Case Study 2: Antimicrobial Screening
In another research effort, a series of tetrahydroquinoline derivatives were screened for antimicrobial activity. The results indicated that certain compounds derived from 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline showed potent activity against resistant strains of bacteria. These findings suggest the potential for developing new antibiotics based on this scaffold .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of 4-oxo-tetrahydroquinoline carboxylic acids. Key structural analogs include:
Physicochemical and Pharmacological Properties
- Hydrophobicity : The 1,4,8-trimethyl derivative exhibits higher logP values compared to analogs with fewer methyl groups (e.g., 5,7-dimethyl variant), enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Bromine in the 6-bromo analog increases electrophilicity, making it more reactive in cross-coupling reactions .
- Biological Activity : 4-Thioxo derivatives demonstrate superior binding to enzyme active sites (e.g., kinase inhibitors) due to sulfur’s polarizability, whereas the 1,4,8-trimethyl analog’s methyl groups may optimize steric interactions in hydrophobic pockets .
Biological Activity
1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 1269533-20-1) is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- CAS Number : 1269533-20-1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antioxidant Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that related compounds improved cellular viability under oxidative stress conditions by enhancing the activity of endogenous antioxidant enzymes .
Antimicrobial Properties
Several studies have evaluated the antimicrobial effects of tetrahydroquinoline derivatives. 1,4,8-trimethyl derivatives have shown activity against various bacterial strains. For instance, in vitro assays indicated that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria by disrupting their cell membranes .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It was found to exhibit protective effects against neuronal cell death induced by neurotoxic agents. The mechanism involves modulation of signaling pathways associated with apoptosis and inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby neutralizing them.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory responses or microbial metabolism.
- Cell Signaling Modulation : The compound can influence pathways related to cell survival and apoptosis.
Case Study 1: Antioxidant Activity in Cellular Models
A study conducted on human neuroblastoma cells demonstrated that treatment with 1,4,8-trimethyl derivatives resulted in a significant reduction in ROS levels and improved cell viability compared to untreated controls . The results suggested a dose-dependent response with an effective concentration range identified.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, 1,4,8-trimethyl derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for conventional antibiotics used as controls .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives?
- Methodological Answer : The synthesis often involves multicomponent reactions or cyclization strategies. For example:
- Castagnoli-Cushman Reaction : Imines react with anhydrides under acidic conditions to form tetrahydroquinoline scaffolds. This method has been optimized for diastereoselectivity by adjusting substituents and reaction temperatures .
- KI-Catalyzed Cyclization : Ethyl esters of thioether precursors can undergo cyclization in the presence of KI and K₂CO₃, followed by saponification with NaOH to yield carboxylic acid derivatives .
- POCl₃-Mediated Chlorination : 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives can be treated with POCl₃ in DMF at 100°C to introduce chlorine substituents, useful for further functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for resolving stereochemistry and substituent positions. For example, cis/trans isomerism in tetrahydroquinoline derivatives can be distinguished via coupling constants (e.g., J = 4–6 Hz for cis isomers) .
- LC-MS : Used to confirm molecular weight and monitor reaction progress. High-resolution LC-MS is essential for identifying new natural derivatives, as demonstrated in the isolation of 6-hydroxy-2-oxo-tetrahydroquinoline-4-carboxylic acid methyl ester from brown rice .
- X-ray Crystallography : Resolves ambiguous NMR assignments by providing definitive bond angles and hydrogen-bonding patterns (e.g., O–H⋯O interactions stabilizing crystal packing) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation of vapors, particularly when working with POCl₃ or volatile solvents .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in tetrahydroquinoline synthesis?
- Methodological Answer : Diastereoselectivity is highly sensitive to:
- Temperature : Higher temperatures (e.g., 343 K) favor thermodynamically stable trans isomers in cyclization reactions .
- Catalysts : AlCl₃ promotes intramolecular cyclization with retention of stereochemistry in methyl ester precursors .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in POCl₃-mediated chlorination, affecting regioselectivity .
Q. What strategies resolve contradictions in NMR data interpretation for tetrahydroquinoline derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping) that obscure proton splitting patterns.
- NOE Experiments : Nuclear Overhauser effect correlations identify spatial proximity of substituents (e.g., methyl groups at positions 1,4,8) .
- Comparative Crystallography : X-ray structures provide reference geometries to validate NMR assignments, as seen in resolving ambiguities in pyrroloquinoline derivatives .
Q. How can synthetic yields be optimized for large-scale production of tetrahydroquinoline-4-carboxylic acid derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields in cyclization steps .
- Flow Chemistry : Continuous-flow systems minimize side reactions in exothermic steps like POCl₃ chlorination .
- Catalyst Recycling : Immobilized KI or AlCl₃ catalysts reduce costs and waste in industrial-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
